8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
CAS No.:
Cat. No.: VC13799837
Molecular Formula: C15H17BClNO2
Molecular Weight: 289.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17BClNO2 |
|---|---|
| Molecular Weight | 289.6 g/mol |
| IUPAC Name | 8-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
| Standard InChI | InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)11-8-10-6-5-7-12(17)13(10)18-9-11/h5-9H,1-4H3 |
| Standard InChI Key | WFOWCODJOIDSOX-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=CC=C3)Cl)N=C2 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=CC=C3)Cl)N=C2 |
Introduction
Structural and Chemical Identity
8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline belongs to the quinoline family, a class of heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyridine ring. The substitution pattern—chlorine at position 8 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (commonly known as pinacol boronic ester) group at position 3—confers distinct electronic and steric properties. The boronic ester moiety enhances its reactivity in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C–C bond formation .
Molecular Formula:
Molecular Weight: 287.56 g/mol (calculated)
IUPAC Name: 8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
The boronic ester group’s sp²-hybridized boron atom facilitates transmetalation in catalytic cycles, while the chloro substituent may influence electronic effects on the quinoline core, modulating reactivity and interaction with biological targets .
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of 8-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves sequential functionalization of the quinoline core. Two primary routes have been identified:
Halogenation Followed by Miyaura Borylation
This method involves introducing chlorine at position 8 prior to installing the boronic ester. For example, 8-chloroquinoline derivatives can be synthesized via electrophilic aromatic substitution using chlorinating agents such as or . Subsequent Miyaura borylation at position 3 employs bis(pinacolato)diboron () and a palladium catalyst under inert conditions .
Representative Procedure:
-
Chlorination: 8-Chloroquinoline is prepared by treating quinoline with in the presence of at 60°C (yield: 72%).
-
Iodination: 8-Chloroquinoline undergoes iodination at position 3 using , , and in acetic acid (yield: 65%).
-
Borylation: The 3-iodo-8-chloroquinoline intermediate reacts with , , and potassium acetate in 1,4-dioxane at 100°C for 12 hours (yield: 58%) .
Suzuki-Miyaura Cross-Coupling
An alternative approach leverages Suzuki coupling between a pre-functionalized boronic ester and a halogenated quinoline. For instance, 3-bromo-8-chloroquinoline can react with pinacol boronic ester under palladium catalysis .
Example Reaction:
Conditions: 1,4-Dioxane, 100°C, 12 h (yield: 60–70%) .
Challenges in Synthesis
Key challenges include:
-
Regioselectivity: Ensuring precise substitution at positions 3 and 8 requires careful control of reaction conditions. Competing reactions at other positions (e.g., 2 or 4) may occur due to the quinoline ring’s electronic asymmetry .
-
Boronic Ester Stability: The pinacol boronic ester is moisture-sensitive, necessitating anhydrous conditions during synthesis and purification .
Physicochemical Properties
The compound’s properties are inferred from structural analogs and computational predictions:
The boronic ester’s electron-withdrawing effect slightly reduces the quinoline ring’s basicity compared to unsubstituted analogs. The chloro substituent further polarizes the molecule, enhancing its potential for π-stacking interactions .
Biological Activity and Applications
Suzuki-Miyaura Cross-Coupling
The compound’s primary application lies in its role as a coupling partner for synthesizing biaryl systems. For example:
where X = Br, I, or OTf. This reaction enables the rapid diversification of quinoline-based scaffolds for drug discovery .
Future Directions
-
Biological Screening: Prioritize in vitro assays against malaria, cancer, and bacterial targets.
-
Derivatization: Explore substitutions at positions 2 and 7 to modulate activity and pharmacokinetics.
-
Stability Studies: Develop prodrug formulations to mitigate hydrolysis issues.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume